molecular formula C21H30N2O6 B15138137 SC209 intermediate-1

SC209 intermediate-1

Cat. No.: B15138137
M. Wt: 406.5 g/mol
InChI Key: WZSKLNHEJZJMLY-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SC209 intermediate-1 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to introduce the necessary linkers. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. The compound is usually produced in batch reactors, followed by purification steps such as crystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

SC209 intermediate-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

SC209 intermediate-1 is widely used in scientific research, particularly in the development of antibody-drug conjugates for cancer therapy. Its applications include:

Mechanism of Action

SC209 intermediate-1 functions as a linker in antibody-drug conjugates, facilitating the attachment of cytotoxic drugs to antibodies. The mechanism involves the formation of stable covalent bonds between the linker and the drug, ensuring that the drug is only released upon reaching the target cancer cells. This targeted delivery minimizes the side effects and enhances the therapeutic efficacy of the drug .

Comparison with Similar Compounds

SC209 intermediate-1 is unique due to its specific structure and functional groups, which make it highly effective as a linker in antibody-drug conjugates. Similar compounds include:

    Succinic anhydride: Used as a non-cleavable linker.

    6-Maleimidohexanoic acid N-hydroxysuccinimide ester: Used as a bifunctional crosslinker.

    Disuccinimidyl suberate: Used as a non-cleavable linker

These compounds share some functional similarities but differ in their specific applications and effectiveness as linkers in antibody-drug conjugates.

Properties

Molecular Formula

C21H30N2O6

Molecular Weight

406.5 g/mol

IUPAC Name

(2S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-[3-(prop-2-enoxycarbonylamino)phenyl]butanoic acid

InChI

InChI=1S/C21H30N2O6/c1-8-12-28-18(26)22-15-11-9-10-14(13-15)21(5,6)16(17(24)25)23(7)19(27)29-20(2,3)4/h8-11,13,16H,1,12H2,2-7H3,(H,22,26)(H,24,25)/t16-/m1/s1

InChI Key

WZSKLNHEJZJMLY-MRXNPFEDSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@H](C(=O)O)C(C)(C)C1=CC(=CC=C1)NC(=O)OCC=C

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(C(=O)O)C(C)(C)C1=CC(=CC=C1)NC(=O)OCC=C

Origin of Product

United States

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